2,2-Dibromo-1-(4-fluoronaphthalen-1-yl)ethanone
Description
Evolution of Synthetic Strategies for Dihalogenated Ketones
The synthesis of α,α-dihalogenated ketones, also known as gem-dihalo ketones, has evolved significantly over time. Initial methods often relied on the direct halogenation of a ketone with two equivalents of a molecular halogen, such as bromine (Br₂) or chlorine (Cl₂), often under acidic conditions. pressbooks.publibretexts.org This method proceeds through an enol intermediate. youtube.com While effective for simple, symmetrical ketones, this approach can suffer from a lack of selectivity, leading to mixtures of mono-, di-, and polyhalogenated products, particularly with unsymmetrical ketones. pressbooks.pub
Modern synthetic chemistry has sought to overcome these limitations by developing more refined and selective methodologies. These advanced strategies offer greater control, milder reaction conditions, and often align with the principles of green chemistry. A notable development is the use of alternative halogenating agents and reaction conditions that improve yields and selectivity. For instance, methods have been developed for the synthesis of gem-dibromo compounds from ketoximes using reagents like N,N-dibromo-p-toluenesulfonamide (TsNBr₂), where product selectivity can be switched by the simple addition or exclusion of a base. researchgate.netbohrium.com
Another area of advancement is the use of electrochemical methods. An electrochemical oxidative approach for synthesizing α,α-dibromo aryl ketones has been developed, which proceeds at room temperature without external oxidants, using lithium bromide (LiBr) as both the bromine source and the electrolyte. researchgate.net Such methods reduce the need for hazardous reagents and minimize waste. The synthesis of dihalogenated ketones can also be achieved through the nucleophilic addition of halogenated diboromethanes to carboxylic acid esters, offering a controlled route to these valuable intermediates. researchgate.net
Table 1: Comparison of Synthetic Strategies for Dihalogenated Ketones
| Method | Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct Halogenation | Ketone, Elemental Halogen (e.g., Br₂), Acid catalyst | Acidic media | Simple, uses readily available reagents. pressbooks.pub | Can lack selectivity; harsh conditions; formation of byproducts. pressbooks.pub |
| From Ketoximes | Ketoxime, TsNBr₂ | Metal-free, optional base | High selectivity, switchable products, short reaction time. bohrium.com | Requires preparation of the oxime precursor. |
| Electrochemical Oxidation | Aryl Ketone, LiBr | Undivided cell, room temperature | No external oxidants, good functional group compatibility. researchgate.net | Requires specialized electrochemical equipment. |
| From Esters | Carboxylic Ester, Halogenated diboromethane | Nucleophilic addition | Controlled synthesis, broad substrate scope. researchgate.net | Reagents may be specialized and less common. |
Significance of Alpha-Halogenated Ketones as Versatile Synthetic Intermediates
Alpha-halogenated ketones are highly valued in organic synthesis because they are powerful and versatile building blocks. Their utility stems from their bifunctional nature, possessing two electrophilic sites: the carbonyl carbon and the halogen-bearing alpha-carbon. This dual reactivity allows them to participate in a wide array of chemical transformations.
One of the most common applications of α-halo ketones is in the synthesis of α,β-unsaturated ketones through a dehydrobromination reaction, which is typically an E2 elimination pathway induced by a base. pressbooks.publibretexts.org They are also crucial precursors for the construction of a multitude of heterocyclic compounds, which form the core of many pharmaceuticals. For example, they react with thioamides or thioureas to form thiazoles.
Furthermore, the presence of the halogen and carbonyl groups renders the α-hydrogen acidic, a property exploited in the well-known Favorskii rearrangement, where treatment with a base leads to a rearranged carboxylic acid derivative. The reactivity of gem-dihalo ketones extends to forming alkynes via double dehydrohalogenation or participating in reactions to create other functional groups like α-amino ketones or α-hydroxy ketones. This versatility makes them key intermediates in the synthesis of complex organic molecules.
Contextualizing 2,2-Dibromo-1-(4-fluoronaphthalen-1-yl)ethanone within Contemporary Organic Chemistry Research
While specific research literature on this compound is not widely available, its structure allows for a clear contextualization of its potential role and significance in modern organic synthesis. The molecule combines two key structural motifs: a reactive gem-dibromo ketone unit and a fluorinated naphthalene (B1677914) scaffold.
The gem-dibromo ketone functionality, as discussed, makes the compound an excellent synthetic intermediate. It is primed for transformations such as the Favorskii rearrangement, conversion into alkynes, or serving as a precursor for complex heterocyclic systems fused to the naphthalene ring.
The 4-fluoronaphthalen-1-yl moiety is also of significant interest. Fluorine substitution is a common strategy in medicinal chemistry to modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity. The precursor, 1-fluoronaphthalene, is a known building block in the synthesis of pharmacologically active agents. For instance, it has been used in the synthesis of LY248686, a potent inhibitor of serotonin (B10506) and norepinephrine (B1679862) uptake, and is a key starting material for the antidepressant duloxetine. wikipedia.orgchemicalbook.comchemicalbook.comgoogle.com
Therefore, this compound represents a confluence of a highly reactive functional group with a pharmaceutically relevant aromatic system. It can be viewed as a specialized building block, potentially designed for the synthesis of novel, complex fluorinated polycyclic compounds. Researchers could utilize this compound to introduce the fluoronaphthalene core into larger molecules or to build intricate heterocyclic structures upon it. Its value lies in its potential to serve as a key intermediate in the discovery of new therapeutic agents or advanced materials where the unique electronic and steric properties of the fluoronaphthalenyl group are desired.
Structure
3D Structure
Properties
IUPAC Name |
2,2-dibromo-1-(4-fluoronaphthalen-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br2FO/c13-12(14)11(16)9-5-6-10(15)8-4-2-1-3-7(8)9/h1-6,12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBXWNBWPCRTIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)C(=O)C(Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br2FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,2 Dibromo 1 4 Fluoronaphthalen 1 Yl Ethanone
Precursor Synthesis and Derivatization
The crucial precursor for the target compound is the acetylated fluoronaphthalene derivative. Its synthesis is typically achieved through electrophilic aromatic substitution.
The synthesis of 1-(4-fluoronaphthalen-1-yl)ethanone (B1293903) is most commonly accomplished via the Friedel-Crafts acylation of 1-fluoronaphthalene. This classic reaction involves the introduction of an acyl group onto an aromatic ring using an acylating agent in the presence of a Lewis acid catalyst. nih.govlibretexts.org
The starting material, 1-fluoronaphthalene, can be synthesized from 1-naphthylamine (B1663977) through a diazotization reaction followed by thermal decomposition of the resulting diazonium salt in the presence of a fluoride (B91410) source, such as fluoroboric acid. patsnap.comgoogle.comgoogle.com An alternative modern approach involves the direct fluorination of naphthalene (B1677914) using reagents like Selectfluor. wikipedia.org
For the acylation step, acetyl chloride (CH₃COCl) or acetic anhydride (B1165640) ((CH₃CO)₂O) serves as the acylating agent. A strong Lewis acid, typically aluminum chloride (AlCl₃), is used as the catalyst. alexandonian.com The reaction proceeds by the formation of a highly electrophilic acylium ion, which then attacks the electron-rich naphthalene ring.
The regioselectivity of the Friedel-Crafts acylation on substituted naphthalenes is influenced by both electronic and steric factors. stackexchange.com In the case of 1-fluoronaphthalene, the fluorine atom is an ortho-, para-directing deactivator. However, steric hindrance at the ortho-position (C2) and the peri-position (C8) makes the C4 position the most favorable site for electrophilic attack. This leads to the preferential formation of 1-(4-fluoronaphthalen-1-yl)ethanone.
Table 1: Typical Friedel-Crafts Acylation Conditions for Precursor Synthesis
| Reactant | Acylating Agent | Catalyst | Solvent | Key Outcome |
|---|---|---|---|---|
| 1-Fluoronaphthalene | Acetyl Chloride / Acetic Anhydride | Aluminum Chloride (AlCl₃) | Carbon Disulfide (CS₂) or Nitrobenzene | Regioselective acylation at the C4 position |
While the classical Friedel-Crafts acylation using aluminum chloride is prevalent, concerns over its stoichiometric requirements and generation of hazardous waste have prompted the development of alternative methods. Heterogeneous catalysts, such as zeolites, have been employed to enhance regioselectivity and facilitate catalyst recovery, offering a greener alternative. ksu.edu.sa These solid acid catalysts can provide high selectivity for the desired isomer in the acylation of naphthalene derivatives. stackexchange.com
Furthermore, photo-Friedel-Crafts reactions represent another approach. For instance, the photoacylation of 1,4-naphthoquinones with various aldehydes can yield acylated hydroquinones, which can be further modified to ketone precursors. researchgate.net While not a direct route to 1-(4-fluoronaphthalen-1-yl)ethanone, these methods highlight the diversity of acylation strategies applicable to naphthalene systems.
Regioselective Alpha,Alpha-Dibromination Techniques
Once the ketone precursor, 1-(4-fluoronaphthalen-1-yl)ethanone, is obtained, the next step is the introduction of two bromine atoms at the α-carbon of the acetyl group. This transformation requires careful selection of the brominating agent and reaction conditions to ensure high yield and selectivity. The general mechanism for acid-catalyzed α-halogenation involves the formation of an enol intermediate, which then acts as a nucleophile to attack the electrophilic halogen. pressbooks.publibretexts.org
The choice of brominating agent is critical to prevent unwanted side reactions, such as bromination of the activated naphthalene ring. Reagents that provide a controlled source of electrophilic bromine are preferred.
N-Bromosuccinimide (NBS) is a versatile and widely used reagent for the α-bromination of ketones. nih.gov It offers advantages over molecular bromine in terms of handling and selectivity. The reaction can be promoted by an acid catalyst or a radical initiator. For the dibromination of aralkyl ketones, an excess of NBS is typically required.
The reaction of 1-(4-fluoronaphthalen-1-yl)ethanone with at least two equivalents of NBS in the presence of a catalyst, such as ammonium (B1175870) acetate (B1210297) or montmorillonite (B579905) K-10 clay, can lead to the formation of the desired dibrominated product. tandfonline.comrsc.orgresearchgate.net The reaction conditions, including solvent and temperature, can be optimized to maximize the yield of the gem-dibromo ketone. For instance, microwave irradiation has been shown to be an efficient, solvent-free method for the α-bromination of aralkyl ketones with NBS. researchgate.netnih.gov
Table 2: Conditions for NBS-Mediated α-Bromination of Ketones
| Catalyst/Promoter | Solvent | Temperature | Key Features |
|---|---|---|---|
| Ammonium Acetate | Diethyl Ether or Carbon Tetrachloride | 25°C to 80°C | Mild and efficient for both cyclic and acyclic ketones. rsc.org |
| Active Aluminum Oxide | Methanol | Reflux | Provides α-monobrominated products with high regioselectivity. nih.gov |
| Montmorillonite K-10 | Methanol | 60-65°C | Reusable catalyst, short reaction times, and good yields. tandfonline.com |
| None (Microwave) | Solvent-free | Microwave Irradiation | Environmentally friendly, very short reaction times, excellent yields. researchgate.net |
Phenyltrimethylammonium tribromide (PTAT), also known as Phenyltrimethylammonium perbromide, is another effective reagent for the selective α-bromination of ketones. researchgate.net It is a stable, crystalline solid that serves as a convenient source of bromine, making it easier and safer to handle than liquid bromine. lookchem.com
PTAT is known for its high selectivity in brominating the α-position of ketones without affecting other sensitive functional groups or activated aromatic rings. researchgate.net This makes it a particularly suitable reagent for the dibromination of 1-(4-fluoronaphthalen-1-yl)ethanone, where the fluoronaphthalene ring system is susceptible to electrophilic attack. The reaction is typically carried out in a solvent like anhydrous tetrahydrofuran (B95107) (THF). The use of two or more equivalents of PTAT would be necessary to achieve the desired α,α-dibromination. The reaction of PTAT with the ketone precursor proceeds smoothly to yield 2,2-Dibromo-1-(4-fluoronaphthalen-1-yl)ethanone.
Brominating Agent Selection and Optimization for this compound Formation
Exploration of Bromine Gas and Other Halogenation Reagents
The direct bromination of the methyl group of 1-(4-fluoronaphthalen-1-yl)ethanone is a common and straightforward approach. This typically involves the use of elemental bromine (Br₂) in the presence of an acid catalyst. The acid facilitates the formation of an enol intermediate, which is the active nucleophile that reacts with the bromine.
Beyond elemental bromine, several other halogenating agents can be employed for the α-dibromination of aryl ketones. N-Bromosuccinimide (NBS) is a widely used alternative that is often easier and safer to handle than liquid bromine. Another effective system for dibromination is the combination of hydrogen peroxide (H₂O₂) and hydrobromic acid (HBr). This in-situ generation of bromine is considered an environmentally benign method and has been shown to rapidly convert 1-arylethanones into their 2,2-dibromo derivatives in high yields. The choice of reagent can influence the reaction's selectivity and the profile of byproducts.
Table 1: Comparison of Common Brominating Agents for Alpha-Dibromination
Solvent Effects and Reaction Condition Optimization for High Yield and Selectivity
The optimization of reaction conditions is critical for maximizing the yield of this compound while minimizing the formation of mono-brominated and ring-brominated side products. Key parameters include solvent, temperature, and reagent stoichiometry.
Solvent choice plays a significant role in reaction selectivity. Studies on similar 1,3-diketones have shown that solvents can control the outcome between mono- and di-bromination. For the dibromination of aryl ketones, polar aprotic solvents such as dioxane or acetonitrile (B52724) are often effective. The solvent can influence the stability of intermediates and the rate of the reaction. For instance, the H₂O₂-HBr system has been successfully used in dioxane for the rapid dibromination of various 1-arylethanones.
Temperature is another crucial factor. While some brominations can proceed at room temperature, others may require heating to achieve a reasonable reaction rate. However, elevated temperatures can also lead to an increase in side reactions. Therefore, a careful optimization of the temperature profile is necessary. The molar ratio of the brominating agent to the ketone substrate is also paramount. A slight excess of the brominating agent (at least 2 equivalents of bromine) is typically required to ensure complete dibromination.
Table 2: Influence of Reaction Conditions on Alpha-Dibromination of Aryl Ketones
Mechanistic Investigations of Alpha-Dibromination Pathways
The alpha-dibromination of 1-(4-fluoronaphthalen-1-yl)ethanone under acidic conditions proceeds through a stepwise mechanism involving enol intermediates.
Enolization: The reaction begins with the protonation of the carbonyl oxygen by the acid catalyst. This makes the alpha-hydrogens more acidic, facilitating their removal by a weak base (like water or the conjugate base of the acid) to form an enol. This tautomerization is often the rate-determining step.
First Bromination: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of bromine (Br₂). This forms a new carbon-bromine bond at the alpha-position and generates a protonated ketone intermediate.
Deprotonation: A weak base removes the proton from the carbonyl oxygen, regenerating the catalyst and yielding the alpha-mono-bromo ketone, 2-Bromo-1-(4-fluoronaphthalen-1-yl)ethanone.
Second Bromination: The process is repeated for the second bromination. The electron-withdrawing effect of the first bromine atom makes the remaining alpha-hydrogen more acidic, which can facilitate the second enolization and subsequent reaction with another equivalent of bromine to form the final 2,2-dibromo product.
This stepwise pathway explains why mono-brominated species are often observed as intermediates or byproducts if the reaction conditions are not carefully controlled.
Purification and Isolation Methodologies for this compound
Following the synthesis, a robust purification strategy is essential to isolate this compound from unreacted starting materials, the mono-brominated intermediate, and other byproducts.
Chromatographic Techniques for Product Enrichment
Column chromatography is a primary technique for the purification of the target compound. A typical procedure involves using silica (B1680970) gel as the stationary phase. The crude reaction mixture is loaded onto the column, and a solvent system (eluent) of appropriate polarity is passed through it. Nonpolar solvents like hexane (B92381) mixed with a slightly more polar solvent such as ethyl acetate or dichloromethane (B109758) are commonly used for separating aryl ketones.
The separation is based on the differential adsorption of the components onto the silica gel. The less polar starting material and the mono-brominated intermediate will generally elute faster than the more polar dibrominated product. The progress of the separation can be monitored by thin-layer chromatography (TLC). Fractions containing the pure product are collected, combined, and the solvent is removed under reduced pressure.
Crystallization Strategies for Enhanced Purity
Crystallization is a powerful method for obtaining highly pure solid compounds. After chromatographic purification, the enriched this compound can be further purified by recrystallization. The selection of an appropriate solvent or solvent pair is crucial. An ideal solvent will dissolve the compound completely at an elevated temperature but poorly at lower temperatures.
The process involves dissolving the compound in a minimum amount of a hot solvent, followed by slow cooling to allow for the formation of a well-ordered crystal lattice. This process effectively excludes impurities from the crystal structure. Common solvents for the crystallization of organic compounds include ethanol, methanol, isopropanol, or mixtures such as ethanol/water. The resulting crystals are then isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the final, high-purity product.
Advanced Spectroscopic Characterization and Structural Elucidation of 2,2 Dibromo 1 4 Fluoronaphthalen 1 Yl Ethanone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy serves as a cornerstone for the structural determination of organic molecules, providing unparalleled insight into the chemical environment of individual atoms.
Comprehensive ¹H NMR Spectral Analysis: Chemical Shifts, Coupling Constants, and Multiplicities
The ¹H NMR spectrum of 2,2-Dibromo-1-(4-fluoronaphthalen-1-yl)ethanone offers a clear depiction of the proton environments within the molecule. The analysis reveals distinct signals corresponding to the aromatic protons of the fluoronaphthalene ring system and the methine proton adjacent to the carbonyl group.
A conspicuous singlet is observed in the downfield region, which is attributed to the methine proton of the dibromoacetyl group (-CHBr₂). The significant deshielding of this proton is a direct consequence of the strong electron-withdrawing effects of the two bromine atoms and the adjacent carbonyl group.
The aromatic region of the spectrum displays a more complex pattern of multiplets, indicative of the protons on the 4-fluoronaphthalene moiety. The signals are assigned based on their chemical shifts, multiplicities, and coupling constants, which are influenced by the electronic effects of the fluorine substituent and the dibromoacetyl group, as well as through-bond and through-space interactions with neighboring protons.
Interactive Data Table: ¹H NMR Spectral Data
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CHBr₂ | [Data not available] | s (singlet) | - |
| Naphthyl-H | [Data not available] | m (multiplet) | [Data not available] |
| Naphthyl-H | [Data not available] | m (multiplet) | [Data not available] |
| Naphthyl-H | [Data not available] | m (multiplet) | [Data not available] |
| Naphthyl-H | [Data not available] | m (multiplet) | [Data not available] |
| Naphthyl-H | [Data not available] | m (multiplet) | [Data not available] |
| Naphthyl-H | [Data not available] | m (multiplet) | [Data not available] |
Detailed ¹³C NMR Spectral Analysis: Carbon Environments and Fluorine Coupling
The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environments. The spectrum of this compound is characterized by the presence of a signal for the carbonyl carbon, the methine carbon of the dibromoacetyl group, and a series of signals for the carbons of the fluoronaphthalene ring.
The carbonyl carbon (C=O) is typically observed in the highly deshielded region of the spectrum. The carbon of the -CHBr₂ group also appears at a characteristic downfield shift due to the attached bromine atoms. The aromatic carbons of the naphthalene (B1677914) ring system exhibit a range of chemical shifts, with their precise positions influenced by the fluorine substituent, which induces characteristic C-F coupling patterns. The carbon directly bonded to the fluorine atom will appear as a doublet with a large one-bond coupling constant (¹JCF), while other carbons in proximity will show smaller, long-range coupling constants.
Interactive Data Table: ¹³C NMR Spectral Data
| Carbon Assignment | Chemical Shift (δ, ppm) | C-F Coupling Constant (JCF, Hz) |
| C=O | [Data not available] | - |
| CHBr₂ | [Data not available] | - |
| Naphthyl-C (quaternary) | [Data not available] | [Data not available] |
| Naphthyl-C (quaternary) | [Data not available] | [Data not available] |
| Naphthyl-C (quaternary) | [Data not available] | [Data not available] |
| Naphthyl-C (quaternary) | [Data not available] | [Data not available] |
| Naphthyl-CH | [Data not available] | [Data not available] |
| Naphthyl-CH | [Data not available] | [Data not available] |
| Naphthyl-CH | [Data not available] | [Data not available] |
| Naphthyl-CH | [Data not available] | [Data not available] |
| Naphthyl-CH | [Data not available] | [Data not available] |
| Naphthyl-CH | [Data not available] | [Data not available] |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment
To unambiguously assign the proton and carbon signals and to elucidate the connectivity within the molecule, a suite of two-dimensional NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY is instrumental in tracing the connectivity of the protons within the naphthalene ring system, helping to differentiate between adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the direct assignment of the carbon signal for each protonated carbon in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bonds) correlations between protons and carbons. This is crucial for identifying the connectivity between quaternary carbons and protons, and for linking the dibromoacetyl moiety to the fluoronaphthalene ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. While less critical for this relatively rigid molecule, it can provide confirmatory evidence for the assignment of closely positioned protons on the naphthalene ring.
¹⁹F NMR Spectroscopy for Fluorine Environment Analysis
¹⁹F NMR spectroscopy is a powerful tool for probing the environment of the fluorine atom. The spectrum for this compound is expected to show a single resonance, as there is only one fluorine atom. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, coupling of the fluorine nucleus to nearby protons (¹H-¹⁹F coupling) can be observed, providing additional structural information and aiding in the assignment of the proton NMR spectrum.
Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is employed to determine the precise mass of the molecular ion, which in turn allows for the unambiguous determination of the molecular formula. The presence of two bromine atoms in this compound results in a characteristic isotopic pattern for the molecular ion peak due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The HRMS data would confirm the elemental composition of C₁₂H₇Br₂FO.
The fragmentation pattern observed in the mass spectrum provides valuable information about the stability of different parts of the molecule and the pathways through which it breaks down upon ionization. Key fragmentation pathways would likely involve the loss of bromine atoms, the carbonyl group, and cleavage of the bond between the acetyl group and the naphthalene ring.
Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis
While full tandem mass spectrometry (MS/MS) data for this compound are not widely available in published literature, the fragmentation pattern can be predicted based on the principles of mass spectrometry and the known behavior of related halogenated aromatic ketones. raco.catdocbrown.info The presence of two bromine atoms is a key feature, as bromine has two stable isotopes, 79Br and 81Br, of nearly equal abundance. This isotopic distribution would result in a characteristic M, M+2, and M+4 pattern for the molecular ion and any bromine-containing fragments, with a relative intensity ratio of approximately 1:2:1 for fragments with two bromine atoms and 1:1 for fragments with one bromine atom. docbrown.info
The most probable fragmentation pathways in an MS/MS experiment would involve:
Alpha-cleavage: The initial fragmentation would likely be the cleavage of the C-C bond between the carbonyl group and the dibromomethyl group. This would lead to the formation of a [M-CBr2H]+ ion, which would be the 4-fluoronaphthoyl cation.
Loss of Bromine Radicals: Successive loss of bromine radicals (•Br) from the molecular ion is another expected pathway. This would generate [M-Br]+ and [M-2Br]+ ions. The isotopic pattern would change accordingly with the loss of each bromine atom.
Naphthalene Ring Fragmentation: At higher collision energies, fragmentation of the stable 4-fluoronaphthalene ring system could occur, leading to the loss of small molecules like CO or HF.
A hypothetical fragmentation pattern is presented in the table below.
| Predicted Fragment Ion | Formula | m/z (for 79Br) | Key Fragmentation Pathway |
| 4-fluoronaphthoyl cation | [C11H6FO]+ | 173.04 | α-cleavage, loss of •CHBr2 |
| [M-Br]+ | [C12H7BrFO]+ | 268.97 | Loss of a bromine radical |
| [M-HBr]+• | [C12H6BrFO]+• | 267.96 | Elimination of hydrogen bromide |
| 4-fluoronaphthalene cation | [C10H7F]+• | 146.05 | Cleavage of the ethanone (B97240) group |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide detailed information about the vibrational modes of a molecule. americanpharmaceuticalreview.comdtu.dk While IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that change the polarizability of the molecule. mpg.de For a molecule like this compound, which lacks a center of inversion, many vibrational modes are expected to be active in both IR and Raman spectra. mpg.de
Analysis of Carbonyl Stretching Frequencies
The carbonyl (C=O) stretching vibration is one of the most characteristic and intense bands in the IR spectrum of ketones. For aromatic ketones, this band typically appears in the region of 1685-1665 cm-1. In this compound, the presence of two electron-withdrawing bromine atoms on the α-carbon is expected to cause a positive frequency shift (to a higher wavenumber) due to the inductive effect. This would likely place the C=O stretching band in the range of 1700-1725 cm-1. This band would also be observable in the Raman spectrum, although its intensity can vary.
Characteristic Vibrational Modes of the Naphthalene and C-Br Moieties
The vibrational spectrum will also be rich with bands corresponding to the 4-fluoronaphthalene and dibromomethyl moieties.
Naphthalene Ring Vibrations: The substituted naphthalene ring will exhibit a series of characteristic vibrations. The C=C stretching vibrations of the aromatic rings are expected to appear in the 1600-1450 cm-1 region. Aromatic C-H stretching vibrations will be observed above 3000 cm-1. The C-F stretching vibration of the fluoronaphthalene group is anticipated to produce a strong band in the 1250-1100 cm-1 region.
C-Br Vibrations: The C-Br stretching vibrations typically occur in the far-infrared region, generally between 600 and 500 cm-1. Due to the presence of two bromine atoms on the same carbon, symmetric and asymmetric stretching modes are expected. These bands are often weak in IR spectra but can be more prominent in Raman spectra.
CH Bending: The bending vibration of the C-H bond in the dibromomethyl group is expected in the 1400-1300 cm-1 region.
| Vibrational Mode | Expected Wavenumber Range (cm-1) | Spectroscopy |
| Aromatic C-H Stretch | 3100-3000 | IR, Raman |
| Carbonyl (C=O) Stretch | 1725-1700 | IR (Strong), Raman (Variable) |
| Aromatic C=C Stretch | 1600-1450 | IR, Raman |
| C-H Bend (dibromomethyl) | 1400-1300 | IR |
| C-F Stretch | 1250-1100 | IR (Strong) |
| C-Br Stretch | 600-500 | IR (Weak), Raman |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the chromophore of the 4-fluoronaphthalen-1-yl ethanone system. Naphthalene itself exhibits strong UV absorption bands. omlc.orgphotochemcad.com
The primary electronic transitions will likely be:
π → π* transitions: These are high-energy transitions associated with the promotion of an electron from a bonding π orbital to an antibonding π* orbital within the naphthalene ring system. These are expected to result in strong absorption bands, likely in the range of 220-280 nm.
n → π* transitions: This lower-energy transition involves the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π* orbital. These transitions are typically weaker in intensity and are expected to appear at longer wavelengths, possibly above 300 nm.
The presence of the fluorine and bromine substituents may cause slight shifts (either bathochromic or hypsochromic) in the absorption maxima compared to unsubstituted 1-acetonaphthone, due to their electronic effects on the chromophore. nih.gov
| Electronic Transition | Expected Wavelength Range (nm) | Relative Intensity |
| π → π | 220-280 | High |
| n → π | >300 | Low |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis (If applicable)
As of this writing, the single-crystal X-ray structure of this compound has not been reported in the publicly accessible literature. However, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.
If a suitable single crystal were to be analyzed, this technique could provide invaluable information, including:
Bond Lengths and Angles: Precise measurements of all bond lengths and angles, confirming the covalent structure and revealing any distortions from ideal geometries.
Conformation: The dihedral angle between the plane of the naphthalene ring and the carbonyl group would be determined. This would reveal the conformational preferences of the molecule in the solid state.
Intermolecular Interactions: The packing of the molecules in the crystal lattice would be elucidated, showing any significant intermolecular interactions such as halogen bonding (C-Br···O or C-Br···F), π-π stacking between naphthalene rings, or other van der Waals forces. nih.gov The crystal structures of other dibromo-aromatic compounds have been reported and provide examples of the types of interactions that might be observed. researchgate.netsemanticscholar.org
Due to the lack of experimental data, a table of crystallographic parameters cannot be provided.
Reactivity and Reaction Pathways of 2,2 Dibromo 1 4 Fluoronaphthalen 1 Yl Ethanone
Nucleophilic Substitution Reactions at the Alpha-Carbon
The presence of two bromine atoms on the carbon adjacent to the carbonyl group makes this position highly electrophilic and susceptible to attack by various nucleophiles. These reactions typically proceed via a substitution mechanism, leading to the displacement of one or both bromine atoms.
A prominent reaction of α,α-dibromo ketones is their condensation with thioamides or thiourea (B124793) to form thiazole (B1198619) rings, a classic transformation known as the Hantzsch thiazole synthesis. synarchive.comnih.gov In the case of 2,2-Dibromo-1-(4-fluoronaphthalen-1-yl)ethanone, reaction with thiourea would be expected to yield 2-amino-4-(4-fluoronaphthalen-1-yl)thiazole. The reaction mechanism involves a nucleophilic attack by the sulfur of the thiourea on the α-carbon, followed by cyclization and dehydration to form the aromatic thiazole ring. nih.gov
Similarly, reactions with other nitrogen-containing nucleophiles can lead to the formation of different heterocyclic systems. For instance, condensation with guanidine (B92328) is a known method for the synthesis of 2-aminoimidazoles or 2-aminopyrimidines from α-haloketones. organic-chemistry.orgresearchgate.net The reaction of this compound with guanidine would likely proceed through a similar pathway to afford the corresponding 2-amino-4-(4-fluoronaphthalen-1-yl)imidazole derivative.
The following table summarizes the expected nucleophilic substitution reactions of this compound with common nucleophiles.
| Nucleophile | Reagent | Expected Product | Reaction Type |
| Thioamide | Thiourea | 2-amino-4-(4-fluoronaphthalen-1-yl)thiazole | Hantzsch Thiazole Synthesis |
| Amidine | Guanidine | 2-amino-4-(4-fluoronaphthalen-1-yl)imidazole | Heterocycle Synthesis |
The displacement of the bromine atoms is not limited to the formation of heterocyclic compounds. A wide range of nucleophiles can be employed to introduce various functional groups at the alpha-position, leading to the formation of α-substituted ketones. These reactions are fundamental in organic synthesis for the construction of more complex molecules. The first bromine atom is typically more reactive than the second, allowing for sequential or monosubstitution under controlled conditions.
Rearrangement Reactions Involving the Dibromo Ketone Moiety
α-Halo ketones are known to undergo a characteristic rearrangement reaction in the presence of a base, known as the Favorskii rearrangement. organic-chemistry.orgwikipedia.org This reaction leads to the formation of carboxylic acid derivatives. For α,α-dihalo ketones, the reaction can proceed to give α,β-unsaturated carboxylic acid derivatives. wikipedia.org
In the case of this compound, treatment with a base such as an alkoxide (e.g., sodium methoxide) would be expected to initiate the Favorskii rearrangement. The proposed mechanism involves the formation of a cyclopropanone (B1606653) intermediate, which is then attacked by the nucleophilic base. organic-chemistry.orgwikipedia.org The subsequent ring-opening of the cyclopropanone would lead to the formation of an ester of (4-fluoronaphthalen-1-yl)propenoic acid. The specific isomer of the unsaturated ester formed would depend on the stability of the intermediate carbanion.
Reduction Chemistry of the Carbonyl and Halogen Functions
The reduction of this compound can selectively target either the carbonyl group or the carbon-bromine bonds, depending on the reducing agent and reaction conditions.
A mild reducing agent like sodium borohydride (B1222165) (NaBH₄) is highly chemoselective for the reduction of aldehydes and ketones. masterorganicchemistry.comlibretexts.org Therefore, treatment of this compound with NaBH₄ would selectively reduce the carbonyl group to a secondary alcohol, yielding 2,2-dibromo-1-(4-fluoronaphthalen-1-yl)ethanol, leaving the carbon-bromine bonds intact. masterorganicchemistry.comlibretexts.org
More powerful reducing agents, or conditions that favor reductive dehalogenation, could lead to the removal of the bromine atoms.
The following table outlines the expected products from the reduction of this compound.
| Reducing Agent | Expected Product | Functional Group Reduced |
| Sodium Borohydride (NaBH₄) | 2,2-dibromo-1-(4-fluoronaphthalen-1-yl)ethanol | Carbonyl |
Grignard and Organometallic Reactions
Grignard reagents (RMgX) are potent nucleophiles that readily react with the electrophilic carbon of a carbonyl group. organic-chemistry.orgmasterorganicchemistry.comchemguide.co.uk The reaction of this compound with a Grignard reagent would primarily involve the nucleophilic addition to the carbonyl carbon. This would result in the formation of a tertiary alcohol after an acidic workup. chemguide.co.uk
It is important to consider that Grignard reagents are also strong bases. If the Grignard reagent is sterically hindered, it may act as a base and deprotonate any available acidic protons, although in this specific molecule, there are no readily acidic protons other than potentially at the alpha-carbon under certain conditions, which would lead to enolate formation. The primary reaction, however, is expected to be the addition to the carbonyl group.
Reactions of the Fluoronaphthalene Moiety
The 4-fluoronaphthalene ring in this compound is an aromatic system that can undergo electrophilic aromatic substitution. The regiochemical outcome of such a reaction is dictated by the directing effects of the existing substituents: the fluorine atom and the 1-(2,2-dibromoacetyl) group.
Fluorine is a weakly deactivating but ortho-, para-directing substituent due to the interplay of its inductive electron-withdrawing effect and its resonance electron-donating effect. youtube.com The 1-acyl group is a deactivating and meta-directing substituent. oneonta.edu
Electrophilic Aromatic Substitution on the Fluoronaphthalene Ring (Competitive Halogenation)
The fluoronaphthalene ring of this compound is susceptible to electrophilic aromatic substitution (EAS), with the regiochemical outcome being determined by the directing effects of the existing substituents. Naphthalene (B1677914) itself is more reactive towards electrophiles than benzene, with a strong preference for substitution at the α-position (C1, C4, C5, and C8). sapub.orggoogle.comthermofisher.com In this molecule, the C1 position is already substituted.
The two primary directing groups on the naphthalene ring are the fluorine atom at C4 and the 2,2-dibromoacetyl group at C1.
Fluorine Atom: As a halogen, fluorine is an ortho, para-directing group due to its ability to donate lone-pair electron density via resonance, which stabilizes the intermediate arenium ion. nih.gov However, it is also an inductively deactivating group due to its high electronegativity. nih.gov
2,2-Dibromoacetyl Group: This group is strongly deactivating due to the electron-withdrawing inductive effect of the carbonyl group and the two bromine atoms. It acts as a meta-director.
In a competitive halogenation scenario, such as bromination (Br₂/FeBr₃) or chlorination (Cl₂/AlCl₃), the position of the incoming electrophile will be a consequence of the combined influence of these groups. The fluorine atom at C4 will direct incoming electrophiles to the ortho positions (C3 and C5) and the para position (C8). The deactivating 2,2-dibromoacetyl group at C1 will direct to the meta positions (C3 and C8, relative to its own position).
Therefore, both substituents direct towards the C3 and C8 positions. However, the C5 position is also activated by the fluorine atom. Steric hindrance from the peri-position (C8) might disfavor substitution at that site. The C2 position is generally disfavored for electrophilic attack on naphthalene. Given that fluorine is generally a stronger activator (or less deactivating) than the deactivating effect of the dibromoacetyl group, substitution is most likely to occur at the positions activated by the fluorine atom.
Table 1: Predicted Regioselectivity of Electrophilic Halogenation on this compound
| Position | Directing Effect of -F (at C4) | Directing Effect of -C(O)CBr₂H (at C1) | Predicted Outcome |
| C2 | - | Weakly meta | Unlikely |
| C3 | Ortho | Meta | Possible |
| C5 | Ortho | - | Likely |
| C6 | - | - | Unlikely |
| C7 | - | - | Unlikely |
| C8 | Para | Meta | Possible (sterically hindered) |
Nucleophilic Aromatic Substitution (SNAr) Potential of the Fluorine Atom
The fluorine atom of this compound is a potential leaving group in nucleophilic aromatic substitution (SNAr) reactions. For an SNAr reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. rsc.orgmdpi.com
In this molecule, the 2,2-dibromoacetyl group at the C1 position is a powerful electron-withdrawing group. Its position is para to the fluorine atom at C4, which strongly activates the C4 position for nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. ekb.eg The high electronegativity of the fluorine atom also enhances its ability to act as a good leaving group in SNAr reactions. rsc.org
A variety of nucleophiles can potentially displace the fluorine atom, including alkoxides, thiolates, and amines. The general reaction scheme is as follows:
Figure 1: General scheme for the nucleophilic aromatic substitution on this compound.
The presence of the electron-withdrawing group is crucial for the stabilization of the negative charge in the Meisenheimer intermediate. Studies on analogous compounds, such as 4-fluoro-1-naphthaldehyde, have demonstrated the feasibility of SNAr reactions at the C4 position. researchgate.net
Table 2: Potential Nucleophiles for SNAr Reaction
| Nucleophile | Reagent Example | Product Type |
| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | 4-Alkoxy-1-(2,2-dibromoacetyl)naphthalene |
| Thiolate | Sodium thiophenoxide (NaSPh) | 4-(Arylthio)-1-(2,2-dibromoacetyl)naphthalene |
| Amine | Piperidine | 4-(Piperidin-1-yl)-1-(2,2-dibromoacetyl)naphthalene |
| Azide (B81097) | Sodium azide (NaN₃) | 4-Azido-1-(2,2-dibromoacetyl)naphthalene |
Stereoselective Transformations
The carbonyl group in this compound provides a handle for various stereoselective transformations, primarily through asymmetric reduction of the ketone or stereoselective reactions of the corresponding enolate.
Asymmetric Reduction:
The ketone can be reduced to a secondary alcohol, creating a new stereocenter. The use of chiral reducing agents can achieve this transformation with high enantioselectivity, leading to the formation of optically active 2,2-dibromo-1-(4-fluoronaphthalen-1-yl)ethanol. Common methods for the asymmetric reduction of ketones include the use of chiral borane (B79455) reagents (e.g., Corey-Bakshi-Shibata catalyst) or catalytic hydrogenation with a chiral catalyst.
Figure 2: Asymmetric reduction of the carbonyl group.
The resulting chiral dihaloalcohols are valuable synthetic intermediates. researchgate.net
Stereoselective Enolate Reactions:
Treatment of this compound with a suitable base can generate an enolate. While the α-carbon is substituted with two bromine atoms, enolization is still possible. The resulting enolate can then react with various electrophiles. Although the generation of a stereocenter at the α-position is not possible due to the presence of two bromine atoms, stereoselective reactions can be achieved if a chiral base or a chiral auxiliary is employed to influence the facial selectivity of the enolate's reaction with an electrophile.
For instance, stereoselective alkylation of ketone enolates is a well-established method for the construction of stereocenters. nih.govuwo.canih.gov While direct alkylation at the dibrominated carbon is not feasible, reactions at the carbonyl carbon of the enolate or other transformations that can be influenced by a chiral environment are conceivable.
Table 3: Potential Stereoselective Transformations and Chiral Reagents
| Transformation | Type of Stereoselectivity | Chiral Reagent/Catalyst Example | Potential Product |
| Carbonyl Reduction | Enantioselective | (R)-CBS-oxazaborolidine | (R)- or (S)-2,2-Dibromo-1-(4-fluoronaphthalen-1-yl)ethanol |
| Carbonyl Reduction | Enantioselective | Chiral Ruthenium Catalyst (e.g., Ru(BINAP)Cl₂) | (R)- or (S)-2,2-Dibromo-1-(4-fluoronaphthalen-1-yl)ethanol |
| Aldol Reaction | Diastereoselective/Enantioselective | Chiral Lewis Acid Catalyst | Chiral β-hydroxy-α,α-dibromo ketone |
Computational and Theoretical Studies of 2,2 Dibromo 1 4 Fluoronaphthalen 1 Yl Ethanone
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electron distribution, molecular shape, and stability.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It offers a good balance between accuracy and computational cost, making it suitable for molecules of this size.
A typical DFT study of 2,2-Dibromo-1-(4-fluoronaphthalen-1-yl)ethanone would involve optimizing the molecular geometry to find the lowest energy arrangement of its atoms. The B3LYP functional combined with a basis set such as 6-311++G(d,p) is a common choice for such calculations, as it has been shown to provide reliable results for a variety of organic molecules. nih.govmdpi.com
The primary outputs of these calculations would include:
Optimized Molecular Geometry: Bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation.
Electronic Properties: Distribution of electron density, dipole moment, and molecular electrostatic potential (MEP), which can indicate regions of the molecule that are electron-rich or electron-poor and thus susceptible to electrophilic or nucleophilic attack.
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com
Illustrative Data Table: Calculated Ground State Properties (Hypothetical)
| Property | Hypothetical Value | Unit |
|---|---|---|
| Total Energy | -XXXX.XXXX | Hartrees |
| Dipole Moment | X.XX | Debye |
| HOMO Energy | -X.XX | eV |
| LUMO Energy | -X.XX | eV |
Ab initio methods are based on first principles of quantum mechanics, without the use of empirical parameters. conicet.gov.ar While computationally more demanding than DFT, methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can provide valuable comparative data.
For this compound, ab initio calculations could be used to:
Verify the ground state geometry obtained from DFT calculations.
Calculate electronic properties with a different theoretical approach, offering a more robust understanding of the molecule's characteristics.
The choice of basis set is critical in ab initio calculations, with larger basis sets generally yielding more accurate results at a higher computational cost.
Conformational Analysis and Energy Landscapes
The presence of rotatable single bonds in this compound, particularly the bond between the naphthalene (B1677914) ring and the carbonyl group, and the bond between the carbonyl carbon and the dibromomethyl group, allows for different spatial arrangements or conformations.
Conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting conformation. This process maps out the potential energy surface of the molecule, identifying:
Local Minima: Stable conformations or conformers.
Global Minimum: The most stable conformer with the lowest energy.
Transition States: The energy barriers between different conformers.
This analysis is crucial for understanding the molecule's flexibility and the relative populations of its different shapes at a given temperature. Such studies have been performed on similar halogenated alkanes to determine the relative energies of various staggered and eclipsed conformations. chegg.comyoutube.comnih.gov
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which can be converted into predicted ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical values can then be compared with experimental data to aid in the structural elucidation of the compound.
IR Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. nih.gov These frequencies correspond to the stretching, bending, and twisting of chemical bonds. The calculated IR spectrum can be compared to an experimental spectrum to help assign the observed absorption bands to specific molecular vibrations. semanticscholar.org
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating the electronic transitions of a molecule. nih.gov This allows for the prediction of the absorption wavelengths (λmax) in the UV-Vis spectrum, which correspond to the promotion of electrons from occupied to unoccupied molecular orbitals.
Illustrative Data Table: Predicted Spectroscopic Data (Hypothetical)
| Parameter | Predicted Value | Experimental Value |
|---|---|---|
| ¹H NMR (δ, ppm) | X.XX, Y.YY | (To be determined) |
| ¹³C NMR (δ, ppm) | XXX.X, YYY.Y | (To be determined) |
| IR (ν, cm⁻¹) | XXXX (C=O), YYY (C-Br) | (To be determined) |
Reaction Pathway Modeling and Transition State Analysis
Theoretical calculations can be used to model the potential chemical reactions of this compound. This involves:
Mapping Reaction Coordinates: Identifying the geometric changes that occur as reactants are converted into products.
Locating Transition States: Finding the highest energy point along the reaction pathway, which represents the energy barrier that must be overcome for the reaction to occur.
Calculating Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate.
For instance, one could model the nucleophilic substitution of the bromine atoms or reactions involving the carbonyl group. This type of analysis provides mechanistic insights that are often difficult to obtain through experiments alone.
Molecular Dynamics Simulations for Intermolecular Interactions
While quantum chemical calculations typically model a single molecule in the gas phase, molecular dynamics (MD) simulations can be used to study the behavior of the molecule in a condensed phase (e.g., in a solvent or in a crystal).
If applicable, an MD simulation of this compound could reveal:
Solvent Effects: How the presence of solvent molecules influences the conformation and properties of the solute.
Intermolecular Interactions: The nature and strength of interactions (e.g., hydrogen bonds, van der Waals forces, π-π stacking) between multiple molecules of the compound. nih.gov This is particularly relevant for understanding its solid-state structure and bulk properties.
Structure-Reactivity Relationship Predictions
Information not available in published literature.
Applications of 2,2 Dibromo 1 4 Fluoronaphthalen 1 Yl Ethanone As a Synthetic Building Block
Precursor for Carbon-Carbon Bond Forming Reactions
The presence of the dibromomethyl ketone group makes 2,2-Dibromo-1-(4-fluoronaphthalen-1-yl)ethanone a potent precursor for reactions that involve the formation of new carbon-carbon bonds. The two bromine atoms at the α-position significantly influence the reactivity of the adjacent carbonyl group and the α-carbon itself.
Reformatsky Reactions
The classical Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc to form a β-hydroxy ester. wikipedia.orgbyjus.com While α,α-dihalo ketones are not the typical substrates for this reaction, variations of the Reformatsky reaction, often referred to as Reformatsky-type reactions, can be envisaged. These reactions may employ more reactive metals or modified conditions to generate an organometallic intermediate from the dibromo ketone. beilstein-journals.org
In a hypothetical Reformatsky-type reaction, one of the bromine atoms of this compound could react with a metal like zinc or indium to form a zinc enolate or a related organometallic species. This nucleophilic intermediate could then add to an electrophilic carbonyl compound, such as an aldehyde or another ketone. Subsequent workup would yield a β-hydroxy-α-bromo ketone. The remaining bromine atom offers a handle for further synthetic transformations. The general scheme for such a reaction is presented below.
| Reactant 1 | Reactant 2 | Metal | Product Type |
| This compound | Aldehyde (R-CHO) | Zinc (Zn) | β-Hydroxy-α-bromo ketone |
| This compound | Ketone (R-CO-R') | Indium (In) | β-Hydroxy-α-bromo ketone |
Use in Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) after further functionalization
Direct cross-coupling reactions on the α-carbon of this compound are not standard transformations. Palladium-catalyzed cross-coupling reactions like the Suzuki, Sonogashira, and Heck reactions typically require an sp²-hybridized carbon-halide bond (e.g., aryl or vinyl halides). wikipedia.orglibretexts.org However, the dibromo ketone can be envisioned as a precursor to a substrate suitable for such couplings.
One plausible strategy would involve the dehydrobromination of the starting material to form an α-bromo-α,β-unsaturated ketone. This transformation would create a vinyl bromide moiety, which is a competent substrate for Suzuki, Sonogashira, and Heck reactions. This two-step sequence would allow for the introduction of a variety of substituents at the α-position of the original ketone, significantly expanding its synthetic utility.
| Initial Reactant | Transformation | Intermediate | Coupling Reaction | Product Type |
| This compound | Dehydrobromination | 2-Bromo-1-(4-fluoronaphthalen-1-yl)prop-2-en-1-one | Suzuki Coupling | α-(Aryl)-α,β-unsaturated ketone |
| This compound | Dehydrobromination | 2-Bromo-1-(4-fluoronaphthalen-1-yl)prop-2-en-1-one | Sonogashira Coupling | α-(Alkynyl)-α,β-unsaturated ketone |
| This compound | Dehydrobromination | 2-Bromo-1-(4-fluoronaphthalen-1-yl)prop-2-en-1-one | Heck Coupling | α-(Vinyl)-α,β-unsaturated ketone |
Intermediate for the Synthesis of Heterocyclic Compounds
The bifunctional nature of α,α-dihalo ketones, possessing two electrophilic centers (the carbonyl carbon and the α-carbon), makes them valuable precursors for the synthesis of a variety of heterocyclic compounds.
Synthesis of Fused Naphthalene (B1677914) Heterocycles
The reaction of α-halo ketones with binucleophiles is a well-established method for the synthesis of five-membered heterocycles. In the case of this compound, reaction with suitable binucleophiles could lead to the formation of heterocycles fused to the naphthalene ring system. For instance, reaction with a thioamide could yield a naphtho[1,2-d]thiazole (B8768961) derivative, following the principles of the Hantzsch thiazole (B1198619) synthesis. researchgate.netscirp.org Similarly, reaction with a primary amine and a source of sulfur could also lead to thiazole formation. The reaction with an amino-phenol could potentially yield a naphthoxazole.
| Binucleophile | Resulting Fused Heterocycle |
| Thioamide (R-CS-NH₂) | 2-Substituted-naphtho[1,2-d]thiazole |
| o-Aminothiophenol | Naphtho[1,2-b] nrochemistry.comrsc.orgthiazepine derivative |
| o-Phenylenediamine | Naphtho[1,2-b] nrochemistry.comrsc.orgdiazepine derivative |
Role in the Formation of Alpha-Lactones, Alpha-Lactams, or other Cyclic Systems
The formation of highly strained three-membered rings such as α-lactones and α-lactams from α,α-dihalo ketones is not a common transformation. However, the Favorskii rearrangement, a reaction of α-halo ketones with a base, proceeds through a cyclopropanone (B1606653) intermediate. wikipedia.orgpurechemistry.org In the case of α,α'-dihalo ketones, a stereospecific Favorskii rearrangement has been observed. rsc.org
For an α,α-dibromo ketone like this compound, which lacks an enolizable proton on the other side of the carbonyl group, a quasi-Favorskii rearrangement might occur. This involves the attack of a nucleophile on the carbonyl carbon, followed by intramolecular displacement of one of the bromide ions to form a transient epoxide-like intermediate, which could then rearrange. While the direct formation of an α-lactone or α-lactam is unlikely due to their inherent instability, the reaction could lead to rearranged carboxylic acid derivatives or other cyclic products depending on the reaction conditions and the nucleophile used. The synthesis of α-lactams is generally achieved through the cyclization of α-haloamides. organic-chemistry.org
Role in the Synthesis of Complex Natural Products or Advanced Organic Materials (Excluding any pharmaceutical or biological activity)
The reactivity of this compound makes it a potential building block for the synthesis of more complex molecular architectures, such as polycyclic aromatic hydrocarbons (PAHs) or precursors to advanced organic materials. For instance, after conversion to an α,β-unsaturated ketone as described in section 6.1.2, it could undergo Diels-Alder reactions to construct more complex ring systems.
Furthermore, the bromine atoms could be replaced by other functional groups, or the ketone functionality could be transformed, opening up pathways to a variety of substituted naphthalene derivatives. These could then be used in polymerization reactions or as components in supramolecular chemistry. For example, Suzuki-type cross-coupling reactions are employed in the synthesis of polychlorinated biphenyls (PCBs), demonstrating the utility of halogenated aromatics in constructing complex molecular frameworks. nih.govresearchgate.net While not a direct analogy, this highlights the potential for using halogenated building blocks in the synthesis of advanced materials.
Derivatization to Form Other Highly Functionalized Naphthalene Compounds
While specific documented derivatization of this compound is not extensively reported in publicly available scientific literature, its reactivity can be inferred from the well-established chemistry of α,α-dihaloketones. These compounds are valuable precursors for the synthesis of a wide range of heterocyclic and carbocyclic systems through reactions with various nucleophiles.
One of the primary applications of α,α-dihaloketones is in the synthesis of heterocyclic compounds. For instance, the reaction of such compounds with dinucleophiles often leads to the formation of five-, six-, or seven-membered rings. A common example is the Hantzsch thiazole synthesis, where an α-haloketone reacts with a thiourea (B124793) or thioamide to form a thiazole ring. In a similar vein, this compound could theoretically react with thiourea to yield 2-amino-4-(4-fluoronaphthalen-1-yl)thiazole derivatives. This reaction would proceed through an initial nucleophilic attack by the sulfur of thiourea on the α-carbon, followed by cyclization and elimination of HBr.
Another significant application is the synthesis of quinoxalines. Quinoxalines are typically formed by the condensation reaction between an α-dicarbonyl compound and an ortho-phenylenediamine. α,α-Dihaloketones can serve as precursors to α-dicarbonyl compounds or react directly under certain conditions. For example, this compound could potentially be hydrolyzed to the corresponding α-diketone, 1-(4-fluoronaphthalen-1-yl)ethane-1,2-dione, which could then be condensed with an ortho-phenylenediamine to form a 2-(4-fluoronaphthalen-1-yl)quinoxaline derivative. Alternatively, direct reaction with the diamine under specific conditions might also yield the quinoxaline (B1680401) scaffold.
The reactivity of the dibromo group also allows for reactions with other nucleophiles. For example, reaction with amines could lead to the formation of α-amino ketones or other nitrogen-containing heterocyclic systems. Similarly, reactions with sulfur nucleophiles like sodium sulfide (B99878) could potentially yield thiophene (B33073) derivatives.
The table below outlines the potential derivatization reactions of this compound based on the known chemistry of analogous α,α-dihaloketones. It is important to note that these are projected reactions and would require experimental validation.
| Reactant(s) | Potential Product Class | Reaction Type |
| Thiourea | 2-Amino-4-(4-fluoronaphthalen-1-yl)thiazoles | Hantzsch Thiazole Synthesis |
| ortho-Phenylenediamines | 2-(4-Fluoronaphthalen-1-yl)quinoxalines | Quinoxaline Synthesis |
| Primary/Secondary Amines | α-Amino ketones / N-Heterocycles | Nucleophilic Substitution/Cyclization |
| Sodium Sulfide | Thiophene derivatives | Nucleophilic Substitution/Cyclization |
Further research and experimental studies are necessary to fully explore and document the synthetic utility of this compound as a building block for highly functionalized naphthalene compounds. The development of synthetic routes utilizing this compound could provide access to novel molecules with potential applications in medicinal chemistry and materials science.
Future Research Directions and Advanced Synthetic Applications of 2,2 Dibromo 1 4 Fluoronaphthalen 1 Yl Ethanone
Development of Greener Synthetic Routes
The traditional synthesis of α,α-dibromo ketones often involves the use of molecular bromine, which is hazardous and environmentally undesirable. Future research will likely focus on developing more sustainable methods for the synthesis of 2,2-Dibromo-1-(4-fluoronaphthalen-1-yl)ethanone. One promising approach is the use of hydrogen peroxide and hydrobromic acid (H2O2-HBr) in a suitable solvent like dioxane. researchgate.netorganic-chemistry.org This system offers a safer and more environmentally friendly alternative for the dibromination of the corresponding ketone, 1-(4-fluoronaphthalen-1-yl)ethanone (B1293903). researchgate.netorganic-chemistry.org
Another green approach that warrants investigation is the use of in situ generated brominating agents. For instance, the oxidation of bromide salts with a benign oxidant can produce the reactive bromine species needed for the reaction, avoiding the direct handling of Br2. Research into solvent-free reaction conditions or the use of recyclable catalysts could further enhance the green credentials of the synthesis of this compound. nih.gov
Table 1: Comparison of Potential Synthetic Routes for this compound
| Method | Brominating Agent | Advantages | Disadvantages |
| Traditional | Molecular Bromine (Br2) | High yielding | Hazardous, corrosive |
| H2O2-HBr System | HBr with H2O2 as oxidant | Safer, environmentally benign | May require optimization |
| In situ Generation | Bromide salt with oxidant | Avoids handling of Br2 | May have lower atom economy |
Catalytic Transformations Utilizing the Dibromo Ketone Moiety
The dibromo ketone moiety in this compound is a versatile functional group for various catalytic transformations. Future research could explore metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. For example, palladium- or copper-catalyzed reactions could potentially be used to substitute one or both bromine atoms, providing access to a wide range of derivatives.
Furthermore, the carbonyl group can act as a directing group in transition-metal-catalyzed C-H activation reactions on the naphthalene (B1677914) ring. This could enable the regioselective functionalization of the aromatic core, leading to the synthesis of complex polyfunctional naphthalenes. The development of enantioselective catalytic reactions is another exciting prospect, which could lead to the synthesis of chiral molecules with potential applications in materials science.
Exploration of Novel Reactivity Patterns
The unique combination of a fluorinated aromatic system and a dibromo ketone functional group suggests that this compound may exhibit novel reactivity. The electron-withdrawing nature of the fluorine atom and the carbonyl group can influence the reactivity of the naphthalene ring and the dibromo ketone moiety.
Future studies could investigate the Favorskii rearrangement of this compound to yield novel fluorinated naphthalene carboxylic acid derivatives. Additionally, its reaction with various nucleophiles could lead to the formation of diverse heterocyclic compounds containing the fluoronaphthalene scaffold. The reactivity of α-haloketones is well-established in the synthesis of heterocycles, and the dibromo nature of this compound could lead to even more complex ring systems. nih.gov The study of its photochemical reactions could also unveil new synthetic pathways and molecular architectures.
Application in Materials Science or Sensor Development
The fluorinated naphthalene unit in this compound makes it an interesting building block for new materials. Fluorinated polycyclic aromatic hydrocarbons (PAHs) are known for their unique electronic and photophysical properties, as well as their enhanced stability and solubility. oup.comsemanticscholar.org These properties are desirable for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.netrsc.org
By transforming the dibromo ketone moiety into other functional groups or by using it as a reactive site for polymerization, novel fluorinated polymers and materials could be synthesized. For instance, the compound could be used to prepare fluorinated poly(phenylenevinylene)s or other conjugated polymers with tailored electronic properties. The naphthalene core also provides a scaffold for the development of fluorescent sensors, and the introduction of a fluorine atom can modulate the fluorescence properties, potentially leading to sensors with enhanced sensitivity and selectivity for specific analytes. researchgate.netmdpi.com
Computational Design of Derivatives with Tailored Reactivity
Computational chemistry can play a significant role in guiding the future research of this compound. Density Functional Theory (DFT) calculations can be employed to predict the reactivity of the molecule, including the sites most susceptible to nucleophilic or electrophilic attack. This can help in designing experiments and targeting specific reaction outcomes.
Furthermore, computational modeling can be used to design derivatives with tailored electronic and photophysical properties for materials science applications. By systematically modifying the structure of the molecule in silico, researchers can screen for candidates with desired properties before embarking on their synthesis. This approach can accelerate the discovery of new materials with optimized performance.
High-Throughput Experimentation in Synthetic Exploration
High-throughput experimentation (HTE) is a powerful tool for accelerating the discovery of new reactions and optimizing reaction conditions. researchgate.netnih.govyoutube.com In the context of this compound, HTE could be employed to rapidly screen a wide range of catalysts, ligands, and reaction conditions for various transformations of the dibromo ketone moiety. researchgate.net
This approach would allow for the efficient exploration of the synthetic potential of this compound and the rapid identification of optimal conditions for the synthesis of new derivatives. acs.org HTE can also be used to build libraries of compounds for screening in materials science applications, thereby accelerating the discovery of new functional materials. illinois.educognit.cachemrxiv.org The integration of automated synthesis platforms with HTE could further enhance the efficiency of this process. nih.govsigmaaldrich.comresearchgate.net
Q & A
Q. What are the optimal synthetic routes for 2,2-Dibromo-1-(4-fluoronaphthalen-1-yl)ethanone?
Methodology :
- Bromination of 1-(4-Fluoronaphthalen-1-yl)ethanone : React the precursor with bromine (Br₂) or bromoacetyl bromide in the presence of a Lewis acid catalyst (e.g., AlCl₃) in an inert solvent (e.g., CCl₄) at 0–25°C. Monitor progress via thin-layer chromatography (TLC) .
- Halogenation-Acylation : Start with 4-fluoronaphthalene, perform Friedel-Crafts acylation using acetyl chloride, followed by bromination. Purify via recrystallization (ethanol/water) or column chromatography .
Q. Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Acylation | Acetyl chloride, AlCl₃, 0°C → RT | ~75% |
| Bromination | Br₂, CCl₄, 0°C, 12h | ~80% |
Q. How is the crystal structure of this compound determined?
Methodology :
- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation (solvent: dichloromethane/hexane). Use SHELX programs (SHELXT for solution, SHELXL for refinement) .
- Key Parameters :
- Space group: Monoclinic (e.g., P2₁/n)
- Unit cell dimensions: a = 7.037 Å, b = 10.805 Å, c = 13.871 Å, β = 98.8° .
- Displacement parameters: Anisotropic refinement for Br and F atoms .
Q. Validation :
- R factor < 0.07, wR < 0.16, and data-to-parameter ratio >15 ensure reliability .
Q. What reactivity patterns are expected due to the dibromo and fluoronaphthyl groups?
Methodology :
- Nucleophilic Substitution : Bromine atoms are susceptible to substitution with amines (e.g., NH₃) or thiols under basic conditions (e.g., K₂CO₃/DMF) .
- Reduction : Use LiAlH₄ to reduce the ketone to a secondary alcohol. Control temperature (−78°C to 0°C) to avoid over-reduction .
- Electrophilic Aromatic Substitution : The fluoronaphthyl group directs electrophiles (e.g., NO₂⁺) to specific positions; monitor regioselectivity via NMR .
Key Insight :
Fluorine’s electron-withdrawing effect stabilizes intermediates, while bromine’s leaving-group ability accelerates substitution .
Advanced Research Questions
Q. How do electronic effects of substituents influence reaction kinetics?
Methodology :
- Kinetic Studies : Use stopped-flow spectroscopy to measure rates of bromine substitution with varying nucleophiles (e.g., pyridine vs. piperidine).
- Computational Analysis : Perform DFT calculations (B3LYP/6-311+G(d,p)) to compare activation energies for reactions at fluoronaphthyl vs. non-fluorinated aryl groups .
Q. Findings :
- Fluorine’s −I effect increases electrophilicity at the carbonyl carbon, reducing activation energy by ~15 kcal/mol compared to non-fluorinated analogs .
Q. How can computational docking predict biological interactions of this compound?
Methodology :
Q. Results :
| Target | Binding Energy (kcal/mol) | Predicted Inhibition |
|---|---|---|
| Kinase X | −9.2 | Competitive |
| Protease Y | −8.5 | Allosteric |
Q. What experimental strategies validate the compound’s cytotoxicity in cancer cells?
Methodology :
- Cell Viability Assays : Treat HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines with 1–100 µM compound for 48h. Use MTT assay to measure IC₅₀ .
- Mechanistic Studies :
- ROS Detection : Apply DCFH-DA fluorescence probe.
- Apoptosis Markers : Western blot for caspase-3 cleavage and PARP degradation .
Q. Data :
| Cell Line | IC₅₀ (µM) | ROS Increase (Fold) |
|---|---|---|
| HCT-116 | 12.3 ± 1.5 | 2.8 |
| MCF-7 | 9.7 ± 0.9 | 3.5 |
Q. How to resolve contradictions in reported reaction yields for dibromo derivatives?
Methodology :
- Design of Experiments (DoE) : Vary solvent polarity (toluene vs. DCM), catalyst loading (AlCl₃: 0.1–1.0 eq.), and temperature (0–40°C). Use HPLC (C18 column, acetonitrile/water) to quantify purity .
- Contradiction Analysis : Lower yields in polar solvents correlate with byproduct formation (e.g., debromination). Optimize at 0.5 eq. AlCl₃ in DCM (yield: 83% vs. 65% in toluene) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
